molecular formula C9H9NO3 B8634873 2-(4-Nitrophenyl)prop-2-EN-1-OL CAS No. 15121-86-5

2-(4-Nitrophenyl)prop-2-EN-1-OL

Cat. No. B8634873
M. Wt: 179.17 g/mol
InChI Key: OUERZLYGYVKFNA-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

To a stirred solution of methyl 2-(4-nitrophenyl)acrylate (4.0 g, 19.323 mmol, 1.0 eq) in ether (40 mL) was added DIBALH (20% solution in toluene) (40 mL, 57.97 mmol, 3.0 eq) at −78° C., then the mixture was allowed to warm to 0° C. over a period of 2 h, then the mixture was quenched with water (1.0 mL), NaOH solution (15%) (3 mL), extracted with ether (20 mL×2), washed with water (20 mL), brine (20 mL), dried (MgSO4) and the solvent evaporated. The resulting residue was purified by CC using EtOAc/PE (3:7) as eluent to get 2-(4-nitrophenyl)prop-2-en-1-ol (1.5 g, 43%, oil); TLC system: EtOAc/PE (1:1), Rf: 0.4).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[CH2:15])[C:11](OC)=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].CC(C[AlH]CC(C)C)C>CCOCC>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10](=[CH2:15])[CH2:11][OH:12])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OC)=C
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water (1.0 mL), NaOH solution (15%) (3 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (20 mL×2)
WASH
Type
WASH
Details
washed with water (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by CC

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CO)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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